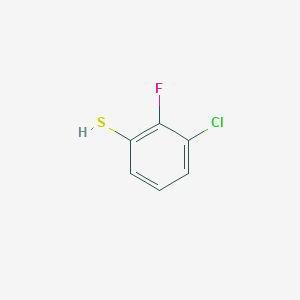

3-Chloro-2-fluorobenzenethiol

Description

Contemporary Significance of Substituted Aryl Thiols in Synthetic Transformations

Substituted aryl thiols are integral to the construction of complex organic molecules, finding extensive use in pharmaceuticals, agrochemicals, and materials science. Their importance stems from the prevalence of the aryl sulfide (B99878) linkage in numerous biologically active compounds and functional materials. The formation of the carbon-sulfur (C-S) bond is a cornerstone of organic synthesis, and substituted aryl thiols are primary precursors for creating these valuable connections. researchgate.net

Modern synthetic methods are continually being developed to forge C-S bonds with greater efficiency and selectivity. Traditional methods often rely on the transition-metal-catalyzed cross-coupling of aryl halides with thiols. researchgate.net However, ongoing research seeks to overcome the limitations of these methods, such as the often-required use of more reactive but less accessible aryl bromides and iodides. researchgate.net The development of novel protocols that enable the use of more abundant and cost-effective aryl chlorides is an active area of investigation. researchgate.net Furthermore, the exploration of thiol-free reagents, such as xanthates, as surrogates for odorous and air-sensitive thiols is gaining traction. mdpi.com The addition of aryl thiols to unsaturated systems, like vinyl azides, provides another efficient route to valuable β-ketosulfides. rsc.org

Fundamental Principles Governing the Reactivity of Halogenated Aromatic Sulfur Compounds

The reactivity of halogenated aromatic sulfur compounds is intricately governed by the interplay of several factors. The nature and position of the halogen substituents on the aromatic ring exert profound electronic and steric effects, modulating the nucleophilicity of the sulfur atom and the reactivity of the aromatic ring itself.

Halogens, being electron-withdrawing groups, decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when the halogens are positioned ortho or para to an activating group. researchgate.net Conversely, this electron withdrawal deactivates the ring towards electrophilic aromatic substitution. The specific halogen also plays a crucial role; for instance, the bond dissociation energies of carbon-halogen bonds differ significantly, influencing their reactivity in processes like dehalogenation. aip.orgnih.govresearchgate.net Studies on the plasmon-mediated reactions of halogenated thiophenols on gold nanoparticles have shown that while bond dissociation energies vary, the reaction rates can be surprisingly similar, suggesting that the electronic properties of the nanoparticle-molecule complex are a dominant factor. aip.orgnih.govresearchgate.net

The thiol group itself is a potent nucleophile and can readily participate in a variety of reactions, including alkylation, arylation, and addition to electrophiles. The acidity of the thiol proton is also influenced by the ring substituents. Furthermore, the thiol can be oxidized to form disulfides, which can be key intermediates in certain synthetic pathways. chimicatechnoacta.ru The presence of halogens can also influence the cytotoxicity of the resulting molecules, with halogen-substituted derivatives often exhibiting higher cytotoxicity. nih.gov

Scope and Research Imperatives Pertaining to 3-Chloro-2-fluorobenzenethiol

This compound, with its specific substitution pattern of a chloro and a fluoro group adjacent to the thiol moiety, presents a unique set of electronic and steric properties. The presence of two different halogens on the ring offers opportunities for selective transformations. Research into this particular compound is driven by the need to understand how this unique substitution pattern influences its reactivity and to exploit its potential as a building block for novel chemical entities.

Key research imperatives include the development of efficient and scalable synthetic routes to this compound itself. While general methods for thiophenol synthesis exist, such as the reduction of sulfonyl chlorides or the reaction of aryl halides with a sulfur source, the specific application of these methods to this trifunctionalized system warrants detailed investigation. google.comorganic-chemistry.org

Furthermore, a thorough exploration of its reactivity profile is essential. This includes its participation in cross-coupling reactions, nucleophilic substitutions, and additions to unsaturated systems. Understanding the regioselectivity of these reactions, particularly which halogen is more prone to displacement or which position on the ring is most susceptible to further functionalization, is a critical area of study. The development of synthetic methods that leverage the unique properties of this compound will undoubtedly contribute to the broader field of organofluorine and organochlorine chemistry, with potential applications in the synthesis of new pharmaceuticals and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHYILNTRVGWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679237 | |

| Record name | 3-Chloro-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121585-29-2 | |

| Record name | 3-Chloro-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Methodological Advances in the Synthesis of 3 Chloro 2 Fluorobenzenethiol and Congeners

De Novo Synthetic Routes to Aryl Thiols

De novo synthesis provides access to aryl thiols from readily available starting materials through the introduction and subsequent transformation of a sulfur-containing moiety.

The reduction of nitroarenes represents a versatile strategy for the synthesis of various functionalized anilines and related compounds. While direct conversion to thiols is less common, multi-step sequences involving the reduction of a nitro group to an amine, followed by diazotization and subsequent introduction of a thiol or protected thiol group, are well-established. For instance, 3-chloro-2-fluoroaniline (B1295074) can be synthesized from the corresponding nitroarene, 1-chloro-2-fluoro-3-nitrobenzene. This aniline (B41778) can then serve as a precursor to the target thiol.

A notable approach involves the reductive coupling of nitroarenes. For example, nitroarenes can undergo reductive coupling with boronic acid derivatives to form C-N bonds, and similar strategies have been extended to C-S bond formation. nih.govrsc.org In some cases, the nitro group can be catalytically removed entirely, a process known as reductive denitration, which can be achieved under ambient physiological conditions using specialized catalysts like palladium-deposited graphdiyne. chinesechemsoc.org While not a direct route to thiols, these reductive methodologies highlight the versatility of nitroarenes as synthons for a wide array of functionalized aromatic compounds.

A more direct, albeit less common, pathway involves the reductive coupling of nitroarenes with a sulfur source. For example, a method for the synthesis of diaryl sulfides involves the copper-catalyzed denitrative coupling of nitroarenes with thiophenols. acs.org Another approach describes the reductive coupling of nitroarenes and sulfinates to produce sulfonamides, which could potentially be reduced further to thiols. acs.org The direct reduction of nitro compounds to amines can be achieved using reagents like sodium bisulfite in the presence of a copper catalyst. google.com

The reduction of aromatic disulfides and sulfonyl derivatives is a primary and widely utilized method for the preparation of aryl thiols. These methods are often characterized by their high yields and chemoselectivity.

Catalytic hydrogenation is a powerful technique for the reduction of aryl sulfonyl chlorides to the corresponding thiols. google.comgoogle.comtaylorfrancis.com This process typically employs a palladium catalyst under a moderate pressure of hydrogen. google.comgoogle.comtaylorfrancis.com To neutralize the hydrogen chloride byproduct formed during the reaction, a mild base is often added. google.comgoogle.comtaylorfrancis.com

Table 1: Conditions for Catalytic Hydrogenation of Aryl Sulfonyl Chlorides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium | google.comgoogle.com |

| Reactant | Hydrogen Gas | google.comgoogle.com |

| Pressure | 2 to 140 bar | google.comgoogle.com |

| Temperature | 20°C to 180°C | google.comgoogle.com |

| Base | Sodium acetate, Tertiary amines | google.comgoogle.com |

| Solvent | Protic or aprotic | google.comgoogle.com |

Hydride reagents are also extensively used for the reduction of aromatic disulfides. Lithium tri-tert-butoxyaluminohydride (LTBA) has been shown to rapidly and selectively reduce functionalized aromatic disulfides to their corresponding thiols in quantitative yields. researchgate.netacs.orgtandfonline.comacs.org This method is notable for its mildness and tolerance of a wide variety of functional groups, including halogens, nitro groups, and carboxylic acids. researchgate.netacs.org Other hydride systems, such as sodium borohydride (B1222165) in combination with lithium chloride, have also proven effective for the reductive cleavage of organic disulfides.

Sodium bisulfite (NaHSO₃) serves as a key reagent in the reduction of aromatic sulfonyl chlorides. google.com This process typically involves a two-step sequence where the sulfonyl chloride is first reduced to an aromatic sulfinate. google.com This intermediate can then be further reduced to the corresponding thiol or disulfide. google.com A process has been described where aromatic sulfonyl chloride is reduced with sodium bisulfite and a base to form an aromatic sulfinate. google.com Impurities such as aromatic sulfones can be removed by extraction. google.com The resulting sulfinic acid is then reduced with sulfur dioxide in the presence of an iodine derivative catalyst to yield the aromatic disulfide, which can be subsequently reduced to the thiol. google.com

The direct formation of a carbon-sulfur (C-S) bond is an atom-economical and increasingly popular strategy for synthesizing aryl thiols and their derivatives.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the formation of C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. acsgcipr.org In the context of synthesizing compounds like 3-chloro-2-fluorobenzenethiol, the fluorine and chlorine atoms themselves can act as leaving groups in an SNA reaction with a sulfide (B99878) or hydrosulfide (B80085) nucleophile. The reaction typically proceeds via the formation of a Meisenheimer complex. acsgcipr.org

Aryl halides can react with various sulfur nucleophiles to form thioethers, which can then be cleaved to yield the desired thiols. For instance, aryl iodides can be converted to aryl thiols using sodium sulfide in a copper-catalyzed reaction, with 1,2-ethanedithiol (B43112) acting as a catalytic aid. organic-chemistry.org The use of odorless thiol surrogates, such as xanthates, has also been explored to avoid the malodorous nature of thiols. mdpi.com These reagents can react with aryl halides to form thioethers under transition-metal-free conditions. mdpi.com

Direct Carbon-Sulfur Bond Formation via Substitution and Coupling

Transition-Metal Catalyzed Cross-Coupling Methodologies for C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry. Transition-metal catalysis has emerged as a powerful tool for forging this bond with high efficiency and selectivity. nih.govmdpi.com Historically, the synthesis of aryl sulfides was hampered by the propensity of sulfur compounds to deactivate metal catalysts. mdpi.com However, significant progress has been made, and various metal-based systems are now available.

Palladium-catalyzed cross-coupling reactions, first reported by Migita and co-workers, represent a significant breakthrough in C-S bond formation. nih.gov These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a suitable ligand. nih.gov Copper-catalyzed systems have also gained widespread use due to the lower cost and ready availability of copper salts. researchgate.netorganic-chemistry.org The Ullmann condensation, a classic copper-catalyzed reaction, has been adapted for C-S bond formation between aryl iodides and thiophenols. researchgate.net

Iron, being an inexpensive and environmentally benign metal, has also been explored for catalyzing C-S cross-coupling reactions. morningstar.edu.in Catalyst systems involving ferric chloride (FeCl₃) have shown promise in the synthesis of diaryl sulfides from aryl halides and thiols. nih.govmorningstar.edu.in

Recent advancements in photoredox catalysis offer a milder alternative to traditional methods, sometimes even obviating the need for a transition metal catalyst altogether. nih.gov These visible-light-promoted reactions can proceed under base-free conditions and at lower temperatures, which can be advantageous when dealing with sensitive functional groups. nih.gov

Below is a table summarizing various transition-metal catalyzed C-S bond formation reactions:

| Catalyst System | Reactants | Key Features |

| Palladium-based (e.g., Pd(OAc)₂, DiPPF) | Aryl halides, Thiols | High efficiency, tolerates sterically hindered substrates. nih.gov |

| Copper-based (e.g., CuI, Cu₂O) | Aryl iodides, Thiols | Low cost, can often be performed ligand-free. researchgate.netorganic-chemistry.orgorganic-chemistry.org |

| Iron-based (e.g., FeCl₃, DMEDA) | Aryl halides, Thiols | Inexpensive, environmentally friendly. nih.govmorningstar.edu.in |

| Cobalt-based | (Het)aryl iodides/bromides, Thiols | User-friendly and efficient, though with a more limited substrate scope. nih.gov |

This table provides a general overview of common catalyst systems.

Strategies for Introducing Halogen Substituents on the Thiophenol Scaffold

The precise placement of halogen atoms on the thiophenol ring is crucial for determining the final properties of the molecule. Two primary strategies are employed: the direct halogenation of a pre-existing thiophenol derivative or the synthesis from an already halogenated aromatic precursor.

Direct halogenation of thiophenol or its derivatives can be a straightforward approach, but it often suffers from a lack of regioselectivity, leading to a mixture of isomers. However, by employing directing groups, it is possible to control the position of the incoming halogen. For instance, the thiol group itself is an ortho-, para-director. To achieve substitution at a specific position, protecting the thiol group and then utilizing a directing group can be an effective strategy.

The presence of an existing substituent on the ring can also direct the position of further halogenation. For example, in the synthesis of related halogenated indoles, the trifluoromethyl group influences the position of incoming halogens. nih.gov While not a thiophenol, this illustrates the principle of substituent-directed halogenation.

A more common and controlled method for producing specifically substituted thiophenols like this compound involves starting with a precursor that already contains the desired halogen pattern. Current time information in Bangalore, IN. For the target compound, a suitable starting material would be 1-bromo-3-chloro-2-fluorobenzene (B125859) or a similar tri-substituted benzene (B151609).

The synthesis can proceed through several routes:

Nucleophilic Aromatic Substitution: A halogenated aromatic compound can be reacted with a sulfur nucleophile, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS), to displace a halide and introduce the thiol group. google.com However, this method can sometimes be complicated by side reactions. google.com

Reduction of Sulfonyl Chlorides: A halogenated aromatic compound can be sulfonated to form a sulfonyl chloride, which is then reduced to the corresponding thiol using reducing agents like zinc and hydrochloric acid (Zn/HCl).

Newman-Kwart Rearrangement: This powerful reaction sequence involves the conversion of a phenol (B47542) to a thiophenol. thieme-connect.com The phenol is first reacted to form an O-aryl thiocarbamate, which then undergoes a thermal rearrangement to an S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiophenol. thieme-connect.com This method is particularly useful for synthesizing sterically hindered thiophenols. thieme-connect.com

A plausible synthetic route to this compound could start from 3-chloro-2-fluoroaniline. This precursor can be converted to 1-bromo-3-chloro-2-fluorobenzene, which can then be subjected to a reaction that introduces the thiol group. google.comchemicalbook.com

Directed Halogenation of Thiophenol Derivatives

Industrial-Scale Synthesis Considerations and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals are to ensure a safe, cost-effective, and environmentally sustainable process that delivers a high-purity product.

Process Optimization:

Raw Material Sourcing: The cost and availability of starting materials are critical factors. For instance, using an inexpensive and domestically developed aromatic disulfide as a starting material can significantly reduce production costs. google.com

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing yield and minimizing side reactions. For example, in the reduction of aromatic disulfides, carrying out the reaction at 75-80°C under atmospheric pressure has been found to be effective. google.com

Catalyst Selection and Loading: The choice of catalyst can impact both the efficiency and the cost of the process. Using low-cost and robust catalysts is preferable. Minimizing the catalyst loading without compromising the reaction rate is also a key optimization goal.

Solvent and Reagent Recovery: Implementing procedures to recover and reuse solvents and unreacted starting materials is essential for improving the economic and environmental profile of the process. For example, a water-soluble lower alcohol used to increase reactant solubility can be recovered, and unreacted starting material can be extracted using an aromatic or halogenated hydrocarbon solvent. google.com

Product Purification: The final product must meet stringent purity requirements. Developing efficient purification methods, such as distillation or crystallization, is a critical part of process development. Controlling the pH during neutralization of the thiophenol salt is important to ensure high purity. google.com

Safety Considerations:

Handling of Hazardous Materials: The synthesis may involve toxic and corrosive materials. Implementing appropriate safety protocols for handling and storage is paramount.

Reaction Exotherms: Some of the reaction steps may be exothermic. Proper heat management and reactor design are necessary to prevent runaway reactions.

Waste Management: The process will generate waste streams that need to be treated and disposed of in an environmentally responsible manner.

By carefully considering these factors, a robust and efficient industrial-scale process for the synthesis of this compound can be developed.

Iii. Elucidating Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2 Fluorobenzenethiol

Mechanistic Pathways Involving the Thiol Group

The thiol (-SH) group is the primary site of many reactions for 3-Chloro-2-fluorobenzenethiol, exhibiting a rich chemistry that includes nucleophilic, electrophilic, and radical-mediated processes.

The sulfhydryl group (-SH) of this compound and its corresponding thiolate anion (-S⁻) are excellent nucleophiles. youtube.com The sulfur atom, with its lone pairs of electrons, can readily attack electrophilic centers. Thiolates are even more potent nucleophiles than the neutral thiol due to the increased electron density on the sulfur atom. youtube.com This nucleophilicity allows this compound to participate in a variety of substitution and addition reactions. For instance, it can undergo S-alkylation, S-acylation, and Michael-type additions to α,β-unsaturated carbonyl compounds. nih.gov The reactivity in these processes is influenced by the electronic nature of the aromatic ring. The electron-withdrawing effects of the chlorine and fluorine atoms can modulate the nucleophilicity of the sulfur atom.

While the thiol group is predominantly nucleophilic, it can also exhibit electrophilic character under certain conditions. youtube.com For example, after conversion to a sulfenyl halide (e.g., RS-Cl) through reaction with an oxidizing agent, the sulfur atom becomes electrophilic and can be attacked by nucleophiles. nih.gov The formation of such intermediates opens up a different set of reaction pathways.

The reactivity of the sulfhydryl group can be summarized in the following table:

Table 1: Nucleophilic and Electrophilic Reactivity of the Sulfhydryl Group

| Reaction Type | Reacting Species | Role of Sulfhydryl Group | Typical Electrophile/Nucleophile |

| Nucleophilic Substitution | Thiol/Thiolate | Nucleophile | Alkyl halides, acyl halides |

| Michael Addition | Thiol/Thiolate | Nucleophile | α,β-Unsaturated carbonyls |

| Electrophilic Reaction | Sulfenyl halide (RS-X) | Electrophile | Amines, other thiols |

The thiol group is also a key player in radical chemistry. The S-H bond is relatively weak and can undergo homolytic cleavage to form a hydrogen atom and an arylthiyl radical (ArS•). This process can be initiated by heat, light, or radical initiators. mdpi.com The resulting 3-chloro-2-fluorophenylthiyl radical is a key intermediate in many reactions, including thiol-ene reactions, polymerization, and disulfide formation. The stability of this radical is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can affect the electron density at the radical center.

The formation of the arylthiyl radical can be represented as:

Ar-SH → Ar-S• + H•

Once formed, the arylthiyl radical can participate in a variety of reactions, such as addition to double bonds and hydrogen abstraction from other molecules. mdpi.com The electrochemical reduction of related N-(arylthio)phthalimides has been shown to proceed through a stepwise mechanism, generating an arylthiyl radical.

Aromatic thiols can undergo photochemical transformations, including thiol-thione tautomerism and hydrogen atom transfer. nih.govrsc.org Thiol-thione tautomerism involves the migration of the hydrogen atom from the sulfur to a carbon atom of the aromatic ring, resulting in the formation of a thione isomer. This process is often induced by UV irradiation. researchgate.net For thiophenol itself, irradiation can lead to the formation of cyclohexa-2,4-diene-1-thione. researchgate.net While specific studies on this compound are not prevalent, research on related compounds like meta-fluorothiophenol demonstrates that UV excitation can induce thiol-to-thione phototautomerization. researchgate.net

Hydrogen atom transfer (HAT) is another significant photochemical process. organic-chemistry.org This can occur intermolecularly, where the thiol donates a hydrogen atom to another molecule, or intramolecularly. These HAT reactions are fundamental to many radical-mediated processes. rsc.orgnih.gov

The thiol-thione tautomerism can be depicted as follows:

Scheme 1: Thiol-Thione Tautomerism

Note: This is a generalized scheme. The actual position of the double bonds in the thione tautomer of this compound may vary.

Radical Processes in Thiol Chemistry: Formation and Reactivity of Arylthiyl Radicals

Influence of Halogen Substituents on Aromatic Reactivity

The chlorine and fluorine atoms attached to the benzene (B151609) ring of this compound have a profound impact on the reactivity of the aromatic system, primarily through their electronic effects and their ability to act as leaving groups.

Both chlorine and fluorine are electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. stackexchange.comwikipedia.org This effect deactivates the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.org However, both halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). stackexchange.comwikipedia.org This resonance effect opposes the inductive effect and tends to activate the ortho and para positions.

The relative influence of these effects can be summarized as follows:

Table 2: Electronic Effects of Halogen Substituents

| Effect | Fluorine | Chlorine |

| Inductive Effect (-I) | Strong | Strong |

| Resonance Effect (+M) | Moderate | Weak |

| Overall Effect on Ring | Deactivating, Ortho/Para directing | Deactivating, Ortho/Para directing |

The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds in this compound can be selectively cleaved under specific reaction conditions. The C-F bond is significantly stronger than the C-Cl bond, which often dictates the selectivity of bond activation. rsc.org

Reductive cleavage of carbon-halogen bonds is a common transformation. Electrochemical methods can be employed for the reductive dehalogenation of aryl halides. rsc.orgrsc.org The cleavage can proceed through a stepwise dissociative electron transfer, forming an intermediate radical anion which then expels the halide. rsc.org Due to the lower bond dissociation energy of the C-Cl bond, it is generally cleaved more readily than the C-F bond under reductive conditions. oup.com

Transition metal-catalyzed reactions are also widely used for the selective activation of carbon-halogen bonds. mdpi.comacs.org The mechanism of these reactions often involves oxidative addition of the carbon-halogen bond to a low-valent metal center. The relative reactivity of C-Cl versus C-F bonds in these catalytic cycles is a subject of intensive research, and selectivity can often be tuned by the choice of metal, ligands, and reaction conditions. acs.org For instance, certain catalytic systems can selectively activate the C-Cl bond in the presence of a C-F bond.

The bond dissociation energies for C-F and C-Cl bonds in a representative aromatic system are provided in the table below:

Table 3: Average Bond Dissociation Energies in Aromatic Systems

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~544 |

| C-Cl | ~406 |

Note: These are approximate values and can vary depending on the specific molecular environment.

Selective Carbon-Halogen Bond Activation Mechanisms

Plasmon-Mediated Dehalogenation Phenomena

Interplay between Thiol and Halogen Functionalities in Reaction Dynamics

The chemical behavior of this compound is characterized by a delicate interplay between its nucleophilic thiol group and the electron-withdrawing halogen substituents. The thiol group (–SH) is generally the most reactive site, particularly towards electrophiles and oxidants. nih.govfluorine1.ru Reactions such as alkylation, acylation, or oxidation typically occur at the sulfur atom without affecting the halogenated aromatic ring. nih.gov For instance, polyfluoroarenethiols react with allyl halides or benzyl (B1604629) chloride in the presence of a base to produce the corresponding aryl sulfides in high yields. fluorine1.ru Furthermore, the thiol group allows for diverse structural modifications, including Michael additions and conversion to thioethers, thioesters, and sulfonamides. nih.gov

Conversely, the halogen atoms, particularly the chlorine, can be targeted by specific catalytic methods like the aforementioned plasmon-mediated dehalogenation and HAT. aip.orgchemrxiv.org The halogens also exert a strong electronic influence on the aromatic ring. The combined electron-withdrawing and ortho-directing effects of the fluorine and chlorine atoms can activate the adjacent C-H positions for reactions like regioselective deprotonation and subsequent functionalization. nih.gov In some contexts, halogen substituents are well-tolerated in reactions involving the thiol group, allowing for selective N-S bond formation via electrolysis without cleaving the C-X bonds. chinesechemsoc.org This differential reactivity allows for a stepwise and controlled functionalization of the molecule, where the thiol can be modified first under standard conditions, followed by a more specialized catalytic reaction to address the C-Cl bond.

Iv. Advanced Spectroscopic and Computational Characterization of 3 Chloro 2 Fluorobenzenethiol

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are essential for the precise elucidation of the molecular structure and properties of 3-chloro-2-fluorobenzenethiol.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers insights into the conformational and structural aspects of molecules. For halogenated benzene (B151609) derivatives, these methods are crucial for assigning fundamental vibrational modes.

Theoretical calculations, often employing density functional theory (DFT), are used in conjunction with experimental data to provide a more complete description of the molecular vibrations. For similar molecules, such as 2-chloro-1,3-dibromo-5-fluorobenzene, a normal coordinate analysis based on the General Valence Force Field (GVFF) has been successfully applied to assign vibrational modes. This molecule is assumed to have C_s point group symmetry, leading to 21 in-plane (A') and 9 out-of-plane (A") vibrational modes.

Key vibrational modes for related halogenated benzenes include:

C-H vibrations: Typically observed around 3072 cm⁻¹ in the IR spectrum and at 3106 and 3074 cm⁻¹ in the Raman spectrum.

C-Cl stretching: Assigned to bands in the region of 800-600 cm⁻¹.

C-F stretching: The position of this vibration can be influenced by the other substituents on the benzene ring.

S-H stretching: This vibration is expected in the range of 2550-2600 cm⁻¹.

C-S stretching: This mode typically appears in the 600-750 cm⁻¹ region.

The following table summarizes the expected vibrational modes for this compound based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching | 3000 - 3100 |

| S-H Stretching | 2550 - 2600 |

| C=C Aromatic Stretching | 1400 - 1600 |

| C-F Stretching | 1100 - 1300 |

| C-Cl Stretching | 600 - 800 |

| C-S Stretching | 600 - 750 |

| C-H Bending (out-of-plane) | 750 - 900 |

This table is generated based on general spectroscopic principles and data for related compounds.

Conformational analysis of similar molecules, like 3'-chloro-4'-fluoroacetophenone, suggests that the aromatic ring structure results in minimal conformational flexibility.

Multinuclear NMR spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds. wikipedia.org

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For a related compound, 1-chloro-2-ethynyl-3-fluorobenzene, the aromatic protons appear as multiplets in the range of δ 7.15-7.35 ppm. figshare.com The thiol proton (S-H) would be expected to appear as a singlet, with its chemical shift influenced by concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. In a study of 1-chloro-2-ethynyl-3-fluorobenzene, carbon signals were observed in the aromatic region (δ 115-160 ppm), with the carbon attached to the fluorine atom showing a large coupling constant. figshare.com For this compound, similar patterns are expected, with the carbons directly bonded to the halogen and sulfur atoms showing characteristic chemical shifts.

¹⁹F NMR: Fluorine-19 NMR is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com For fluorobenzene (B45895) derivatives, the ¹⁹F chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. colorado.edu For instance, the ¹⁹F chemical shift of fluorobenzene itself is -113.15 ppm. colorado.edu

The following table provides predicted NMR data for this compound based on known data for similar structures.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (aromatic) | 7.0 - 7.5 | Multiplets |

| ¹H (thiol) | 3.0 - 4.0 | Singlet |

| ¹³C (aromatic) | 110 - 160 | Doublets and Singlets (due to C-F coupling) |

| ¹⁹F | -100 to -140 | Multiplet |

This table is generated based on general spectroscopic principles and data for related compounds.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula C₆H₄ClFS.

Tandem mass spectrometry (MS/MS) provides information about the fragmentation pathways of the molecule upon ionization. This data is valuable for structural confirmation. The fragmentation of benzenethiol (B1682325) derivatives often involves the loss of the thiol group (•SH) or the entire substituent group. For this compound, characteristic fragmentation would likely involve the loss of chlorine, fluorine, or the thiol group.

Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) are powerful techniques for studying the adsorption and chemistry of molecules on surfaces.

SERS: This technique provides enhanced Raman signals for molecules adsorbed on nanostructured metal surfaces. It has been used to study the adsorption of various substituted benzenethiols on surfaces, providing information on the orientation and interaction of the adsorbate with the substrate. rsc.org For this compound, SERS could be used to investigate its self-assembly on gold or silver surfaces.

XPS: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound adsorbed on a surface, XPS could be used to identify the presence of chlorine, fluorine, sulfur, and carbon and to probe their chemical environment.

Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Identification and Fragmentation Pathways

Quantum Chemical Modeling and Simulation

Quantum chemical calculations are instrumental in complementing experimental data and providing deeper insights into the properties of this compound.

Density functional theory (DFT) and ab initio methods are widely used to calculate the geometric and electronic structures of molecules. uni-ulm.de These calculations can predict optimized geometries, relative energies of different conformers, and various spectroscopic properties.

For related halogenated benzenes, DFT calculations at levels such as B3LYP/6-311++G(d,p) have been shown to provide excellent agreement with experimental vibrational spectra. researchgate.netchemsrc.com Similar computational approaches can be applied to this compound to predict its FT-IR and Raman spectra, aiding in the assignment of vibrational modes.

Furthermore, these calculations can predict NMR chemical shifts, which can be compared with experimental data for structural validation. researchgate.net The calculated energies can also provide insights into the conformational preferences of the molecule, such as the orientation of the thiol group relative to the benzene ring. For a similar molecule, 3-chloro-2-fluorophenol, ab initio calculations at the B3LYP/6-311+G(d,p) level of theory were used to guide the analysis of its microwave spectrum. furman.edu

The following table summarizes the types of information that can be obtained from quantum chemical calculations for this compound.

| Calculated Property | Computational Method | Application |

| Optimized Molecular Geometry | DFT, ab initio | Prediction of bond lengths, bond angles, and dihedral angles. |

| Conformational Energies | DFT, ab initio | Determination of the most stable conformer(s). |

| Vibrational Frequencies | DFT, ab initio | Prediction of FT-IR and Raman spectra for mode assignment. |

| NMR Chemical Shifts | DFT, ab initio | Prediction of ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation. researchgate.net |

| Electronic Properties | DFT, ab initio | Calculation of dipole moment, polarizability, and molecular orbitals. |

This table is generated based on the common applications of quantum chemical methods.

Computational Studies on Molecular Interactions and Adsorption Phenomena

Computational chemistry provides powerful tools to study non-covalent interactions, which are crucial for understanding the behavior of this compound in condensed phases and its interaction with surfaces. researchgate.netnih.gov Methods such as DFT with dispersion corrections (DFT-D) and Møller-Plesset perturbation theory (MP2) are commonly employed to investigate intermolecular forces like hydrogen bonding, halogen bonding, and van der Waals interactions. researchgate.nettheses.cz

The adsorption of halogenated benzenes on metal surfaces, such as copper, has been studied computationally. researchgate.net These studies reveal that the adsorption geometry and energy are sensitive to the nature of the halogen substituent and the surface structure. researchgate.net For this compound, computational models could predict its preferred orientation upon adsorption on various substrates, which is critical for applications in self-assembled monolayers and surface functionalization. The electrostatic potential map of the molecule would reveal regions of positive or negative potential, indicating sites for electrophilic or nucleophilic interactions. researchgate.net

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystalline solids. researchgate.net This analysis can provide insights into the packing of this compound molecules in a crystal lattice and the relative contributions of different types of intermolecular contacts. researchgate.net

Table 2: Representative Calculated Interaction Energies for Dimers of a Related Halogenated Thiophenol

| Dimer Configuration | Dominant Interaction Type | Basis Set | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Hydrogen Bond (S-H···S) | MP2/6-311+G(d,p) | -5.8 |

| Stacked | π-π Stacking | MP2/6-311+G(d,p) | -3.2 |

| T-shaped | C-H···π Interaction | MP2/6-311+G(d,p) | -2.5 |

| Halogen-π | Cl/F···π Interaction | MP2/6-311+G(d,p) | -2.1 |

Note: This table presents hypothetical data for a related halogenated thiophenol to exemplify the outcomes of computational studies on molecular interactions.

X-ray Diffraction Analysis for Crystalline Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govscirp.org This technique provides accurate bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions. rsc.orgresearchgate.net

While a specific crystal structure for this compound is not found in the searched literature, the methodology for its determination would involve growing a suitable single crystal, which can be achieved by slow evaporation of a solution. scirp.org The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed to solve the structure. nih.govscirp.org

The resulting structural data would be invaluable for validating computational models and for understanding the influence of the chloro and fluoro substituents on the molecular geometry and crystal packing. For example, the analysis could reveal the presence of intermolecular S-H···S or S-H···F hydrogen bonds, as well as C-Cl···π or C-F···π interactions, which govern the supramolecular architecture.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 5.85 |

| c (Å) | 12.30 |

| β (°) | 105.2 |

| Volume (ų) | 705.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.52 |

| R-factor | 0.045 |

Note: This table contains hypothetical crystallographic data for this compound, illustrating the parameters that would be determined from an X-ray diffraction analysis.

Dissociative Electron Attachment (DEA) for Bond Dissociation Studies

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy free electron to form a transient negative ion, which then dissociates into a stable anion and one or more neutral fragments. nih.govaps.org DEA studies provide fundamental information about bond-breaking processes and the stability of molecular anions. nih.gov

Experimental and theoretical DEA studies on the related compound 2-fluorothiophenol (B1332064) have been conducted. nih.gov These studies show that upon electron capture, the molecule can undergo dissociation through various channels, including the formation of [M-H]⁻, F⁻, and other fragments. The efficiency of these dissociation channels is dependent on the energy of the incident electron. nih.gov For this compound, DEA studies would be expected to reveal competing dissociation pathways involving the cleavage of the S-H, C-S, C-Cl, and C-F bonds. The relative yields of the resulting fragment ions as a function of electron energy would provide insights into the relative strengths of these bonds within the transient negative ion.

Table 4: Plausible DEA Resonances and Fragmentation Channels for this compound

| Resonance Energy (eV) | Major Fragment Ions | Proposed Dissociation Channel |

| ~1.2 | [M-H]⁻ | S-H bond cleavage |

| ~3.5 | Cl⁻ | C-Cl bond cleavage |

| ~4.8 | F⁻ | C-F bond cleavage |

| ~6.0 | [M-Cl]⁻ | C-Cl bond cleavage with radical stabilization |

Note: The data in this table is illustrative and based on typical values observed for similar halogenated aromatic compounds. It represents plausible outcomes of a DEA study on this compound.

Scanning Probe Microscopy for Surface Adsorption and Monolayer Analysis

Scanning probe microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are powerful tools for visualizing and manipulating matter at the nanoscale. kth.seunl.edu These methods can provide detailed information about the adsorption of molecules on surfaces and the structure of self-assembled monolayers. rsc.orgresearchgate.net

For this compound, which contains a thiol group known for its strong affinity to gold surfaces, SPM could be used to study the formation of self-assembled monolayers (SAMs) on a gold substrate. STM would be capable of imaging the arrangement of individual molecules within the monolayer with sub-molecular resolution, revealing the packing structure and the presence of any defects. researchgate.net AFM could be used to probe the mechanical and topographical properties of the monolayer. govinfo.govnptel.ac.in

The orientation of the adsorbed molecules, whether they stand upright or lie flat on the surface, can be inferred from the SPM images. rsc.org This orientation is determined by a delicate balance of molecule-substrate interactions (e.g., the Au-S bond) and intermolecular interactions (e.g., van der Waals forces between the aromatic rings). researchgate.netrsc.org

Table 5: Expected Observables from SPM Analysis of a this compound Monolayer on Au(111)

| Parameter | Technique | Expected Observation |

| Monolayer Structure | STM | Ordered domains with a specific packing arrangement (e.g., hexagonal lattice). |

| Molecular Orientation | STM/AFM | Molecules likely oriented with the thiol group bound to the gold surface and the aromatic ring tilted at a certain angle. |

| Surface Coverage | STM/AFM | Can be determined from large-area scans, indicating the density of the monolayer. |

| Monolayer Thickness | AFM | Measurement of the height difference between the monolayer and the bare substrate. |

Note: This table outlines the expected findings from an SPM study of a self-assembled monolayer of this compound on a gold surface, based on established knowledge of similar systems.

V. Research Applications of 3 Chloro 2 Fluorobenzenethiol in Enabling Chemical Science

Strategic Building Block in Organic Synthesis

The distinct reactivity of 3-Chloro-2-fluorobenzenethiol, conferred by its halogen and thiol functional groups, establishes it as a strategic precursor in multi-step organic synthesis. Chemists leverage its structure to introduce complex substitution patterns onto aromatic rings, facilitating the assembly of molecules with significant potential in medicinal chemistry and materials science.

The presence of both fluorine and chlorine atoms on the benzenethiol (B1682325) ring is significant, as fluorinated organic compounds are crucial in pharmaceutical and agrochemical development due to their ability to enhance properties like metabolic stability and bioavailability. cas.cn this compound serves as an excellent starting point for synthesizing more complex halogenated intermediates. The thiol group can be engaged in nucleophilic substitution or coupling reactions, while the halogenated ring participates in further functionalization.

Research has shown that related halogenated thiophenols can undergo various transformations. For instance, the thiol group can be alkylated, arylated, or used in metal-catalyzed cross-coupling reactions to form new carbon-sulfur bonds. acs.org The resulting thioethers retain the chloro-fluoro substitution pattern, providing a scaffold for subsequent modifications. Furthermore, the thiol can be oxidized to sulfonyl chlorides or sulfonyl fluorides, which are themselves important functional groups, particularly in the field of "click chemistry" like Sulfur(VI) Fluoride Exchange (SuFEx) reactions. acs.org

A summary of representative transformations for producing advanced intermediates is presented below.

| Starting Material Analogue | Reagent(s) | Product Type | Potential Application |

| o-Bromobenzenethiol equivalent | Iodomethane | Methyl thioether | Further functionalization |

| o-Bromobenzenethiol equivalent | o-Fluoronitrobenzene | Diaryl sulfide (B99878) | Heterocycle synthesis |

| Aryl Xanthate (from Thiol) | NCS, HCl | Aryl Sulfonyl Chloride | SuFEx Chemistry, Synthesis |

| Aryl Xanthate (from Thiol) | Selectfluor, KHF₂ | Aryl Sulfonyl Fluoride | SuFEx Chemistry, Synthesis |

This table illustrates transformations analogous to those achievable with this compound, based on reported chemistry for similar compounds. acs.org

The thiol functionality of this compound is a powerful handle for the synthesis of sulfur-containing heterocyclic systems, which are core structures in many biologically active compounds. researchgate.net Two prominent examples of heterocycles accessible from benzenethiol precursors are phenothiazines and thianthrenes.

Recent studies have demonstrated the synthesis of these complex structures starting from o-bromobenzenethiol equivalents. acs.org For example, a palladium-catalyzed reaction between a diaryl sulfide (derived from the thiol) and an aniline (B41778) can yield a phenothiazine (B1677639) skeleton. acs.org Similarly, thianthrenes, which are sulfur-rich aromatic compounds, can be formed through double thiolation reactions. acs.orgrsc.org The synthesis of thianthrenes is of particular interest as these moieties can be used to activate aromatic C-H bonds for late-stage functionalization, a transformative strategy in drug discovery and chemical synthesis. researchgate.net Given these precedents, this compound is an ideal substrate for creating novel, highly functionalized thianthrene (B1682798) and phenothiazine derivatives, where the chloro and fluoro substituents can be used to tune the electronic properties and solubility of the final molecule.

| Precursor Type | Reaction Type | Heterocyclic System | Significance |

| Diaryl sulfide | Pd-catalyzed amination | Phenothiazine | Bioactive scaffolds |

| Dibromodiaryl sulfide | Double lithiation/thiolation | Thianthrene | Materials science, C-H activation |

This table outlines synthetic routes to key heterocyclic systems using precursors derived from benzenethiol analogues. acs.org

Precursor for Advanced Fluorinated and Halogenated Organic Intermediates

Functional Material Precursor and Ligand Chemistry

The unique electronic and coordination properties of this compound make it a promising candidate for the development of new functional materials, including metal-organic frameworks and advanced polymers.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The choice of organic ligand is critical as it dictates the pore size, shape, and chemical environment of the framework. Thiol- and thioether-containing ligands are of growing interest because the sulfur atoms can enhance the adsorption selectivity for specific molecules, such as CO₂, or for the removal of heavy metals like mercury from solutions. mdpi.comnih.govuantwerpen.be

While the direct use of this compound in MOF synthesis is not yet widely documented, related functionalized benzoic acids like 3-chloro-2-fluorobenzoic acid are known to act as ligands for forming MOFs. ossila.com The thiol group of this compound can readily coordinate to metal centers, making it a highly suitable candidate for a linker or a modulator in MOF synthesis. The presence of fluorine on the linker can also impart desirable properties such as increased stability and hydrophobicity within the MOF channels. beilstein-journals.org

Fluorinated polymers and poly(aryl thioether)s are high-performance materials known for their exceptional thermal stability, chemical resistance, and unique optical properties. chemimpex.com this compound is a key potential monomer for synthesizing fluorinated poly(aryl thioether)s. An organocatalyzed nucleophilic aromatic substitution (SNAᵣ) reaction between silyl-protected dithiols and activated aryl fluorides provides a highly efficient route to these polymers. acs.org

In this context, this compound could react with itself or with other dithiol monomers in a polycondensation reaction to yield high-sulfur-content polymers. Such polymers are sought after for applications in high refractive index materials for optical lenses and coatings. researchgate.net The incorporation of the chloro and fluoro groups into the polymer backbone can further enhance its properties, such as flame retardancy and processability.

Role in the Design and Synthesis of Metal-Organic Frameworks (MOFs)

Development of Chemical Probes and Analytical Tools

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.netacs.org The unique spectroscopic properties of fluorine make fluorinated molecules particularly useful as probes for ¹⁹F NMR spectroscopy, a technique with a very low background signal in biological samples. Research has shown that related molecules, such as 3-chloro-2-fluorobenzoic acid, can be converted into ¹⁹F NMR probes for quantifying amino acids. ossila.com

Given that the thiol group is highly reactive towards specific biological functionalities, this compound could be developed into a reactive probe. It could be designed to target and covalently label sulfhydryl-containing biomolecules like cysteine residues in proteins. rsc.org The fluorine and chlorine atoms would serve as a unique spectroscopic and mass spectrometric tag, allowing for the detection and identification of the labeled species. Such a tool would be valuable for applications in chemical biology, proteomics, and drug target identification.

Catalysis and Reaction Medium Modification

The thiol group and the halogenated aromatic ring of this compound provide functionalities that can be exploited in catalysis, either as a directing group, a ligand for a metal center, or as a surface modifier to mediate chemical reactions.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligands coordinated to the metal center, which are typically phosphines or N-heterocyclic carbenes. nih.govrsc.org

Thiol-based ligands are also utilized in catalysis, although their application in mainstream cross-coupling reactions is less common than phosphines. While the specific use of this compound as a primary ligand in well-established organometallic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, is not extensively reported in the scientific literature, the electronic properties of its aryl group could theoretically influence the catalytic activity of a metal center. The electron-withdrawing nature of the chlorine and fluorine atoms can modulate the electron density at the metal, potentially impacting steps in the catalytic cycle like oxidative addition and reductive elimination. acs.org

A significant application for halogenated benzenethiols is in the synthesis and stabilization of metal nanoclusters, which represents a key area of surface-mediated chemical transformations. While specific data on the 3-chloro-2-fluoro isomer is limited, extensive research on the closely related isomer, 2-chloro-4-fluorobenzenethiol , demonstrates the critical role such molecules play.

This thiol has been instrumental as a surface ligand in the precise, solvent-mediated precipitating synthesis (SMPS) of copper hydride nanoclusters. rsc.orgacs.org In a notable example, atomically precise Cu₁₃H₁₀(SR)₃(PPh₃)₇ nanoclusters were synthesized, where SR represents the deprotonated 2-chloro-4-fluorobenzenethiol ligand. rsc.orgnih.gov

The synthesis process involves the reduction of a copper salt in the presence of the thiol and a phosphine (B1218219) co-ligand. The 2-chloro-4-fluorobenzenethiol ligands bind to the surface of the forming copper cluster, capping it and controlling its growth to yield atomically precise nanoclusters of a specific size and composition. rsc.orgnih.gov The properties of the resulting nanocluster are detailed in the table below.

| Property | Description | Reference |

|---|---|---|

| Nanocluster Formula | Cu₁₃H₁₀(SR)₃(PPh₃)₇ (where SR = 2-chloro-4-fluorobenzenethiolate) | rsc.org |

| Synthesis Method | Solvent-Mediated Precipitating Synthesis (SMPS) | rsc.org |

| Role of Thiol | Surface stabilizing ligand; controls nanocluster growth and composition. | acs.orgnih.gov |

| Kernel Structure | Cu₁₃ kernel composed of four vertex-sharing tetrahedrons. | rsc.org |

| Yield | High yield (39.5% based on Cu) and high purity. | rsc.org |

| Key Finding | The use of specific thiol ligands enables the synthesis of atomically precise nanoclusters with unique structures and properties. | rsc.orgnih.gov |

Q & A

Q. What are the key synthetic routes for 3-chloro-2-fluorobenzenethiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 3-chloro-2-fluorobenzenesulfonyl chloride) with a thiolating agent like sodium hydrosulfide (NaSH). Critical parameters include:

- Temperature : Optimal reaction temperatures range between 50–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity but may require post-reaction purification to remove residual solvent .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

Example yield

| Precursor | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 3-Chloro-2-fluorobenzenesulfonyl chloride | None | DMF | 65–70 |

| 3-Chloro-2-fluorobenzenesulfonyl chloride | TBAB | Toluene/H₂O | 85–90 |

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine-induced splitting in aromatic protons (δ 6.8–7.5 ppm) and chlorine/fluorine coupling in carbon signals confirm substitution patterns .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode typically shows [M-H]⁻ peaks at m/z 162.61 (matching molecular weight) with fragment ions at m/z 127 (loss of Cl) and m/z 109 (loss of SH) .

- FT-IR : Strong S-H stretch (~2550 cm⁻¹) and C-F/C-Cl vibrations (1100–1200 cm⁻¹) validate functional groups.

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and fume hoods due to the compound’s volatility (bp 68–70°C) and toxicity .

- Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation (PAC-1 limit: 2.1 mg/m³) .

- Spill Management : Absorb with diatomite or universal binders, then dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-fluorine and para-chloro substituents create an electron-deficient aromatic ring, enhancing electrophilicity for SNAr reactions. For Suzuki-Miyaura couplings:

- Ligand Selection : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the thiol group.

- Base Optimization : K₃PO₄ in dioxane/water (3:1) minimizes thiol oxidation .

Example reactivity

| Substrate | Catalyst System | Conversion (%) |

|---|---|---|

| Pd(OAc)₂/SPhos | K₃PO₄ | 92 |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | 78 |

Q. What computational methods can predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model thiol deprotonation (pKa ~8.5) and assess resonance stabilization of the thiolate anion .

- Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation behavior at pH 2–12 to identify degradation pathways.

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Controlled Replication : Standardize variables (e.g., solvent purity, catalyst batch) to isolate discrepancies .

- Advanced Analytics : Use HPLC-MS to detect trace impurities (e.g., disulfide byproducts) that may alter reactivity .

- Meta-Analysis : Compare datasets across publications using statistical tools (e.g., ANOVA) to identify outlier conditions .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Directed Ortho-Metalation : Use lithium diisopropylamide (LDA) to deprotonate the thiol group, directing subsequent electrophilic attacks to meta positions .

- Protecting Groups : Temporarily mask the thiol with tert-butyl disulfide (tBuSS-) to prevent unwanted oxidation during halogenation .

Tables of Key Data

Q. Thermal Stability Profile :

| Condition | Temperature (°C) | Degradation Products |

|---|---|---|

| Dry N₂ | 100 | None (stable) |

| Air | 70 | Disulfides, SO₂ |

Q. Biological Activity Screening :

| Assay Type | Target | IC₅₀ (µM) |

|---|---|---|

| Antimicrobial | E. coli | 12.5 |

| Anticancer | HeLa | 8.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.